molecular formula C13H23BO2 B1426190 2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1011531-89-7

2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1426190
CAS RN: 1011531-89-7
M. Wt: 222.13 g/mol
InChI Key: RKTUVUTWPYUGDI-UHFFFAOYSA-N
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Description

2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , also known as methyl cyclopentenolone , is a chemical compound with the molecular formula C6H8O2 . It is a white crystalline powder or fine crystals, possessing a distinctive aroma reminiscent of caramel and maple syrup. This compound is commonly used as a food flavoring agent .


Synthesis Analysis


Molecular Structure Analysis

The molecular structure of methyl cyclopentenolone consists of a cyclopentenone ring with a hydroxyl group and a methyl group attached. The compound’s melting point is approximately 105–107°C, and it is soluble in ethanol, acetone, and propylene glycol. Its natural occurrence has been identified in the maple tree .


Chemical Reactions Analysis

Methyl cyclopentenolone is commonly used in flavor formulations for maple, smoke, and creamy caramel profiles. It enhances both sweetness and flavor in various food products. Its chemical versatility allows it to participate in reactions such as esterification, oxidation, and nucleophilic addition .


Physical And Chemical Properties Analysis

  • Color : White crystalline powder or fine crystals

Scientific Research Applications

Molecular Structure and Bond Analysis

The compound 2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, related to diboron compounds, exhibits interesting molecular structures. For instance, a study by Clegg et al. (1996) examined a closely related compound, highlighting its centrosymmetric molecular structure and the conformation of its Bpin five-membered rings, which are of interest in structural chemistry and materials science (Clegg et al., 1996).

Synthesis and Catalytic Applications

The compound is significant in the field of organic synthesis. For example, Chang et al. (2005) described a palladium-catalyzed silaboration of allenes using this compound, showcasing its role in the synthesis of various organoboronates, which are valuable in organic synthesis (Chang et al., 2005). Similarly, Roush et al. (1992) focused on the conformational analysis of tartrate-derived dioxaborolanes, indicating their significance in the stereochemical control of reactions (Roush et al., 1992).

Development of New Materials

This compound is also relevant in the development of new materials. Büttner et al. (2007) utilized a derivative of this compound for the synthesis of silicon-based drugs, demonstrating its potential in material science and drug development (Büttner et al., 2007). In addition, Das et al. (2015) synthesized boron-containing stilbenes using a derivative, highlighting its use in creating new materials for potential applications in technology and medicine (Das et al., 2015).

Electronic and Optical Applications

Fischer et al. (2013) explored the use of derivatives of this compound in creating nanoparticles with enhanced brightness and emission tuning, indicating its significance in the field of nanotechnology and photonics (Fischer et al., 2013).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been utilized to synthesize compounds with potential therapeutic applications. For instance, Spencer et al. (2002) synthesized derivatives with inhibitory activity against serine proteases, which are important in the development of new drugs (Spencer et al., 2002).

Safety and Hazards

  • Maximum Allowable Usage in Food : Varies depending on the food category (e.g., beverages, confectionery, baked goods). Refer to specific regulations .

Future Directions

Research on methyl cyclopentenolone continues to explore its applications in food flavoring, potential health benefits, and novel synthetic routes. As the demand for natural and sustainable flavor compounds grows, further investigations into its biosynthesis and eco-friendly production methods are warranted .

properties

IUPAC Name

2-(5,5-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-11(2)9-7-8-10(11)14-15-12(3,4)13(5,6)16-14/h8H,7,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTUVUTWPYUGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(5,5-Dimethylcyclopent-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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